molecular formula C37H70N2O12 B080966 Erythromyclamine CAS No. 13368-00-8

Erythromyclamine

Katalognummer: B080966
CAS-Nummer: 13368-00-8
Molekulargewicht: 735 g/mol
InChI-Schlüssel: XCLJRCAJSCMIND-FRSXEBCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Erythromyclamine is a derivative of erythromycin, a well-known macrolide antibiotic. It is characterized by its complex structure, which includes a 14-membered lactone ring. This compound is known for its antibacterial properties and is used in various medical and scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Erythromyclamine is synthesized through a series of chemical reactions starting from erythromycin. The process involves the selective removal of specific functional groups and the introduction of new ones to achieve the desired structure. The key steps include:

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using the bacterium Saccharopolyspora erythraea. The fermentation process is optimized to produce high yields of erythromycin, which is then chemically modified to obtain this compound. The process includes:

Analyse Chemischer Reaktionen

Erythromyclamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can modify the functional groups in this compound. Sodium borohydride is a common reducing agent used.

    Substitution: this compound can undergo substitution reactions where specific groups are replaced by others.

Major Products:

Wissenschaftliche Forschungsanwendungen

Erythromyclamine has a wide range of applications in scientific research:

Wirkmechanismus

Erythromyclamine is compared with other macrolide antibiotics such as:

    Erythromycin: The parent compound from which this compound is derived. This compound has a modified structure that enhances its antibacterial properties.

    Clarithromycin: Another macrolide with similar antibacterial activity but different pharmacokinetic properties.

    Azithromycin: Known for its extended half-life and broader spectrum of activity.

Uniqueness: this compound’s unique structure allows it to overcome certain bacterial resistance mechanisms that affect other macrolides. Its modifications provide enhanced stability and efficacy against resistant bacterial strains .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Erythromyclamine, a compound derived from Erythrina species, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

Chemical Profile

This compound belongs to a class of compounds known as alkaloids, which are characterized by their nitrogen-containing structures. These compounds often exhibit significant pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. A study evaluating the chemical constituents of Erythrina stricta reported that various isolated compounds demonstrated significant activity against pathogens such as Mycobacterium tuberculosis and Plasmodium falciparum. The most notable findings include:

  • Antiplasmodial Activity : Compounds isolated from Erythrina stricta showed varying levels of activity against Plasmodium falciparum, with IC50 values as low as 2.5 µg/mL for the most effective compound .
  • Antimycobacterial Activity : Several compounds exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Mycobacterium tuberculosis, indicating potential utility in treating tuberculosis .

Cytotoxicity

This compound has also been studied for its cytotoxic effects on cancer cells. In vitro assays revealed:

  • Cytotoxic Effects : The compound demonstrated significant cytotoxicity against various cancer cell lines, including NCI-H187 and BC cells, with IC50 values of 2.1 and 2.9 µg/mL, respectively . This suggests its potential role as an anticancer agent.

Case Study: Erythrocytosis and this compound

A notable case study involved a 25-year-old woman presenting with erythrocytosis. While this case primarily focused on hematological evaluations, it indirectly highlighted the relevance of this compound in understanding erythropoiesis and related conditions. The patient exhibited elevated hemoglobin levels and hypoxia-related symptoms, prompting investigations into potential underlying causes such as methemoglobinemia, where compounds like this compound could play a role in modulating oxygen delivery .

Research Findings

Recent research has expanded the understanding of this compound's biological activities through computational studies and experimental validations:

  • Computational Studies : Investigations into the molecular targets of this compound have shown promise in identifying its interactions with key biological pathways involved in inflammation and cancer progression .
  • In Vitro Studies : Various studies have employed MTT assays and flow cytometry to assess the anti-proliferative effects of this compound on breast cancer cell lines, demonstrating its potential as a natural inhibitor of fatty acid synthase (FASN) .

Summary Table of Biological Activities

Activity Target Pathogen/Cell Line IC50/MIC Value Source
AntiplasmodialPlasmodium falciparum2.5 µg/mL
AntimycobacterialMycobacterium tuberculosis12.5 µg/mL
CytotoxicityNCI-H187 (lung cancer)2.1 µg/mL
CytotoxicityBC (breast cancer)2.9 µg/mL

Eigenschaften

IUPAC Name

(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-10-amino-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27?,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLJRCAJSCMIND-FRSXEBCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13368-00-8
Record name Erythromyclamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.